2-[3-(Methylthio)phenyl]-2-propanol
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Overview
Description
2-[3-(Methylthio)phenyl]-2-propanol is an organic compound characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Methylthio)phenyl]-2-propanol typically involves the reaction of 3-(methylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of 3-(methylthio)benzaldehyde using sodium borohydride in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This process involves the hydrogenation of 3-(methylthio)benzaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Methylthio)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of alcohol derivatives.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[3-(Methylthio)phenyl]-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Methylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
3-(Methylthio)benzaldehyde: A precursor in the synthesis of 2-[3-(Methylthio)phenyl]-2-propanol.
2-[3-(Methylthio)phenyl]ethanol: A structurally similar compound with a different functional group.
3-(Methylthio)phenylacetic acid: Another related compound with potential biological activities.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its methylthio group and propanol moiety contribute to its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEWIXGNIUEMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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